molecular formula C13H14N2O3S B2998454 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396577-68-6

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Cat. No.: B2998454
CAS No.: 1396577-68-6
M. Wt: 278.33
InChI Key: WSXBRMIQBWBCAV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” are not detailed in the available resources .

Future Directions

The future directions for research on “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” could include more detailed studies on its synthesis, properties, and potential applications. Given the pharmacological potential of similar compounds , it could be of interest in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxybenzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the methoxybenzo[d]thiazole ring.

    Acetylation: The final step involves the acetylation of the azetidinyl group using acetic anhydride or acetyl chloride under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or thiazole rings, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetate group, yielding the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The methoxybenzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate can be compared with other similar compounds, such as:

    1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate: This compound features a thiophene group instead of an acetate group, which may alter its chemical and biological properties.

    1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(16)18-9-6-15(7-9)13-14-12-10(17-2)4-3-5-11(12)19-13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXBRMIQBWBCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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